molecular formula C19H15ClN4O6 B12765280 4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride CAS No. 89450-93-1

4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride

Cat. No.: B12765280
CAS No.: 89450-93-1
M. Wt: 430.8 g/mol
InChI Key: VUAUIEOEXROPSH-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride is a chemical compound with the molecular formula C19H15ClN4O6 and a molecular weight of 430.7986 g/mol . This compound is known for its complex structure, which includes a pyrimidine ring substituted with carboxylic acid and carboxyanilino groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride typically involves the reaction of pyrimidine derivatives with carboxyaniline under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize the reaction conditions, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[(2-carboxyphenyl)amino]-4-pyrimidinecarboxylic acid hydrochloride
  • 2,6-bis(o-carboxyanilino)-4-pyrimidinecarboxylic acid hydrochloride

Uniqueness

4-Pyrimidinecarboxylic acid, 2,6-bis(o-carboxyanilino)-, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

89450-93-1

Molecular Formula

C19H15ClN4O6

Molecular Weight

430.8 g/mol

IUPAC Name

2,6-bis(2-carboxyanilino)pyrimidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H14N4O6.ClH/c24-16(25)10-5-1-3-7-12(10)20-15-9-14(18(28)29)22-19(23-15)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H2,20,21,22,23);1H

InChI Key

VUAUIEOEXROPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC(=C2)C(=O)O)NC3=CC=CC=C3C(=O)O.Cl

Origin of Product

United States

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